molecular formula C7H5BrClNS B13599762 4-Bromo-2-chlorobenzothioamide

4-Bromo-2-chlorobenzothioamide

Katalognummer: B13599762
Molekulargewicht: 250.54 g/mol
InChI-Schlüssel: BHRJGRJPKSECRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-chlorobenzothioamide is an organic compound with the molecular formula C7H5BrClNS It is a derivative of benzothioamide, where the benzene ring is substituted with bromine and chlorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chlorobenzothioamide typically involves the reaction of 4-bromo-2-chlorobenzoyl chloride with ammonium thiocyanate. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically isolated through filtration and drying processes .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2-chlorobenzothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzothioamides can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Coupling Products: Suzuki-Miyaura coupling can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-chlorobenzothioamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Bromo-2-chlorobenzothioamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may interfere with the function of enzymes involved in cell division, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

    4-Bromo-2-chlorobenzonitrile: Similar in structure but with a nitrile group instead of a thioamide group.

    4-Bromo-2-chlorobenzaldehyde: Contains an aldehyde group instead of a thioamide group.

    4-Bromo-2-chlorobenzothiazole: Contains a thiazole ring instead of a thioamide group.

Uniqueness: 4-Bromo-2-chlorobenzothioamide is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with the thioamide group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C7H5BrClNS

Molekulargewicht

250.54 g/mol

IUPAC-Name

4-bromo-2-chlorobenzenecarbothioamide

InChI

InChI=1S/C7H5BrClNS/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11)

InChI-Schlüssel

BHRJGRJPKSECRF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Br)Cl)C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.